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Ostarine D4

Cat. No.: B12282446
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-UHFFFAOYSA-N
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Description

Contextualization of Selective Androgen Receptor Modulators (SARMs) within Chemical and Biological Research

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds designed to selectively activate the androgen receptor (AR) in specific tissues wikipedia.orgfarmaciajournal.comtandfonline.comnih.govnih.gov. This targeted action aims to harness the beneficial anabolic effects of androgens, such as promoting muscle and bone growth, while minimizing the androgenic side effects often associated with non-selective anabolic androgenic steroids (AAS) wikipedia.orgtandfonline.comnih.govnih.gov. Unlike traditional steroids, SARMs typically possess a non-steroidal structure, which contributes to their tissue-selective modulation of AR signaling through differential interactions with coregulator proteins wikipedia.orgfarmaciajournal.comtandfonline.comnih.govnih.gov.

The development of SARMs has been driven by the potential to treat a range of conditions, including osteoporosis, muscle wasting syndromes (cachexia), frailty, and certain types of cancer wikipedia.orgtandfonline.comnih.govnih.govontosight.aiusada.org. Enobosarm, also known by its developmental codes GTx-024, MK-2866, and commonly referred to as Ostarine, is one of the most extensively studied non-steroidal SARMs. It has been the subject of numerous preclinical and clinical investigations aimed at understanding its therapeutic potential ontosight.aiusada.orgwikipedia.orgbrieflands.commedchemexpress.com. Beyond therapeutic research, SARMs, including Ostarine, are also a focus in anti-doping efforts due to their performance-enhancing capabilities farmaciajournal.comusada.orgbmj.comresearchgate.netmdpi.comresearchgate.net.

Rationale for Isotopic Labeling in Pharmaceutical and Analytical Science

Isotopic labeling is a fundamental technique in pharmaceutical research and analytical science, providing indispensable insights into the behavior of chemical compounds within biological systems musechem.comsimsonpharma.comnih.govnuvisan.com. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of a substance musechem.comnih.govnuvisan.com.

Stable isotope-labeled compounds, particularly those containing deuterium, are critically important as internal standards in quantitative bioanalytical assays, especially those employing mass spectrometry (MS) simsonpharma.comnih.govnuvisan.com. By having a mass distinct from the unlabeled analyte, deuterated internal standards enable accurate quantification by compensating for variations in sample preparation, ionization efficiency, and instrument response simsonpharma.comnuvisan.com. Furthermore, the strategic placement of deuterium atoms can sometimes influence a compound's pharmacokinetic and metabolic profile, a phenomenon known as the "deuterium effect," which can alter drug stability or elimination rates musechem.comsimsonpharma.comresearchgate.netmedchemexpress.com. The high sensitivity and selectivity of modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are significantly enhanced by the use of these labeled internal standards simsonpharma.comnih.govnuvisan.com.

Specific Research Focus on Ostarine D4: A Deuterated Selective Androgen Receptor Modulator

This compound, also identified as Enobosarm-d4 or MK-2866-d4, is a synthetically produced analog of Ostarine (Enobosarm) where specific hydrogen atoms have been replaced by deuterium medchemexpress.comcaymanchem.commedchemexpress.cn. The primary utility of this compound in academic research lies in its function as a stable isotope-labeled internal standard. It is employed for the precise and accurate quantification of Ostarine in various biological matrices, such as plasma, urine, and hair, typically using analytical methods like GC-MS or LC-MS/MS researchgate.netmedchemexpress.comcaymanchem.commedchemexpress.cnmdpi.com.

The deuteration of Ostarine allows it to closely mimic the chromatographic and ionization behavior of the parent compound, Ostarine, while being distinguishable by its increased mass simsonpharma.commedchemexpress.commedchemexpress.cn. This characteristic is vital for robust analytical methodologies, especially in pharmacokinetic studies and doping control analyses where accurate detection and quantification are paramount researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net. Research into Ostarine's metabolism and disposition has frequently leveraged deuterated analogs to trace its metabolic pathways and determine its presence in biological samples mdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov. For instance, studies analyzing Ostarine in doping cases or investigating its metabolic fate often utilize deuterated internal standards for reliable identification and quantification researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net.

Ostarine itself has demonstrated a high affinity for the androgen receptor (AR), with a reported dissociation constant (Ki) of 3.8 nM wikipedia.org. Its pharmacokinetic profile in humans indicates linear pharmacokinetics, with an elimination half-life generally reported between 14 and 24 hours wikipedia.org. In preclinical studies using rats, Ostarine's excretion was found to be predominantly through feces (approximately 70%), with a smaller proportion excreted in urine (approximately 21–25%) wikipedia.org.

Data Tables

To illustrate key research findings related to Ostarine, the following data tables are presented:

Table 1: Ostarine Binding Affinity for Androgen Receptor (AR)

ParameterValueSource
Affinity for Androgen Receptor (Ki)3.8 nM wikipedia.org

Table 2: Ostarine Pharmacokinetic Parameters

ParameterValueSource
Half-life14–24 hours wikipedia.org
Excretion (Rats)Feces: ~70%; Urine: ~21–25% wikipedia.org

Compound List

The following compounds are mentioned in this article:

Anabolic Androgenic Steroids (AAS)

Andarine (S-4)

Bicalutamide-d4

Enobosarm

Enobosarm-d4

GTx-024

GTX-024-d4

MK-2866

MK-2866-d4

Ostarine

this compound

Selective Androgen Receptor Modulators (SARMs)

S-22

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14F3N3O3 B12282446 Ostarine D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated Ostarine

Strategies for Deuterium (B1214612) Incorporation in Small Molecule Synthesis

Deuterium incorporation into organic molecules can be achieved through several established chemical strategies. These methods aim for high isotopic purity and regioselectivity, ensuring that deuterium is placed at the desired locations without compromising the molecule's structural integrity.

Deuterium Gas (D₂) and Catalytic Hydrogenation/Deuteration: This method involves using deuterium gas in the presence of metal catalysts (e.g., Palladium, Platinum, Nickel) to reduce unsaturated bonds or exchange labile hydrogens. While effective for certain functional groups, it requires specialized equipment for handling D₂ gas. researchgate.netresearchgate.net

Deuterated Solvents and Reagents: The use of deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆) can facilitate hydrogen-deuterium (H/D) exchange reactions, particularly for acidic or labile protons. Deuterated reagents, such as deuterated metal hydrides (LiAlD₄, NaBD₄) or deuterated alkyl halides, are crucial for introducing deuterium during specific bond-forming reactions. assumption.edunih.gov

Deuterated Building Blocks: Pre-synthesized or commercially available small molecules containing deuterium at specific positions can be incorporated into a larger molecule's synthetic pathway. This approach offers precise control over the location of deuterium labeling. researchgate.net

Photocatalytic Deuteration: Recent advancements have focused on photocatalytic methods, often proceeding via radical pathways, which allow for mild reaction conditions suitable for sensitive functional groups and can achieve deuteration at various positions, including aromatic rings and aliphatic carbons. assumption.edu

Electrochemical Deuteration: Electrochemical splitting of heavy water (D₂O) can generate D₂ in situ, offering a safer and potentially more cost-effective alternative to using D₂ gas for deuteration reactions. This method has shown promise for site-selective C-D bond formation. oaepublish.com

Chemical Synthesis Pathways for Ostarine D4

The synthesis of this compound typically builds upon established routes for Ostarine itself, with strategic modifications to incorporate deuterium. While specific published pathways for "this compound" are not universally detailed, a common approach would involve synthesizing Ostarine with deuterium incorporated into key positions, such as the methyl group at the chiral center or potentially the hydroxyl group.

One reported synthesis for a deuterated Ostarine analogue (though the exact deuteration pattern is not explicitly stated as "D4" in all contexts) involves a key ether formation step. A bromoamide precursor, (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, is reacted with 4-cyanophenol. If the methyl group is to be deuterated (i.e., CD₃), a deuterated precursor for this moiety would be required earlier in the synthesis. For instance, starting with a deuterated methyl-containing building block or employing a deuterated reagent during the introduction of the tertiary alcohol and methyl group could achieve this.

A generalized synthetic strategy might involve:

Preparation of a Deuterated Intermediate: This could involve using a deuterated methyl source (e.g., CD₃I) in a Grignard reaction or similar carbon-carbon bond formation to create a deuterated tertiary alcohol precursor. Alternatively, a deuterated building block that already contains the CD₃ group could be employed.

Ether Formation: Reaction of a suitable precursor (e.g., an epoxide or a halo-alcohol derivative) with 4-cyanophenol to form the ether linkage.

Amide Bond Formation: Coupling of the synthesized carboxylic acid or its activated derivative with 4-cyano-3-(trifluoromethyl)aniline.

Purification and Isolation: Standard chromatographic techniques and crystallization are used to obtain the pure this compound.

A specific example from patent literature (WO2009/155481, cited by chemicalbook.com) describes the synthesis of a deuterated Ostarine analogue. In this process, a bromoamide ((2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide) is reacted with 4-cyanophenol in the presence of sodium carbonate in acetone. The resulting product is then purified. The exact position and extent of deuteration in this specific example are not fully detailed in the provided snippets, but the process highlights the typical reaction conditions used.

Methodologies for Assessing Isotopic Purity and Labeling Efficiency

Accurate assessment of isotopic purity and labeling efficiency is critical for validating the synthesized this compound. This is primarily achieved through spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), including techniques like LC-MS and GC-MS, is a cornerstone for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopologs (molecules with different numbers of deuterium atoms), the percentage of deuterium incorporation can be precisely calculated. pitt.edunih.govnih.govalmacgroup.comresearchgate.netresearchgate.net Methods often involve comparing the observed isotopic distribution pattern to theoretical distributions, accounting for natural isotopic abundance and potential measurement errors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are indispensable for characterizing deuterium-labeled compounds.

¹H NMR: Can reveal the absence or significant reduction of proton signals at positions where deuterium has been incorporated. The relative integration of remaining proton signals compared to a known internal standard or other proton signals can indicate the extent of deuteration. omicronbio.comgoogle.comstudymind.co.uk

²H NMR: Directly detects the deuterium nuclei, providing information about the number of deuterium atoms and their chemical environment, thereby confirming the position of labeling. google.comstudymind.co.ukresearchgate.netresearchgate.netutoronto.canih.gov Quantitative NMR (qNMR) can be used to determine the deuterium isotope abundance by integrating the ¹H or ²H signals. omicronbio.comgoogle.com

Data Table 1: Analytical Techniques for Isotopic Purity Assessment

TechniquePrincipleInformation ProvidedReferences
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio (m/z) of ions. Isotopologs (molecules with different deuterium counts) appear at distinct m/z values.Determines the distribution of isotopologs, allowing calculation of isotopic enrichment (e.g., %D, %D₂, etc.) and labeling efficiency. pitt.edunih.govnih.govalmacgroup.comresearchgate.netresearchgate.net
¹H NMR Spectroscopy Detects proton nuclei. Deuteration leads to the disappearance or significant reduction of proton signals at labeled positions.Confirms the presence of deuterium by the absence of proton signals. Relative integration can estimate labeling efficiency. omicronbio.comgoogle.comstudymind.co.uk
²H NMR Spectroscopy Directly detects deuterium nuclei.Confirms the presence, number, and chemical environment (position) of deuterium atoms within the molecule. Can be used for quantitative analysis. google.comstudymind.co.ukresearchgate.netresearchgate.netutoronto.canih.gov

The combined use of these techniques ensures that the synthesized this compound possesses the desired isotopic purity and that the deuterium atoms are located at the intended positions. For instance, a compound specified as "this compound" would ideally show a mass spectrum consistent with four deuterium atoms incorporated, and NMR data would corroborate the specific sites of substitution. nih.govrsc.org

Molecular and Cellular Mechanisms of Ostarine Action

Androgen Receptor Binding and Activation Dynamics

Ostarine functions by binding to the androgen receptor (AR), a ligand-activated transcription factor that regulates the expression of genes involved in various physiological processes, including muscle growth, bone density, and reproductive functions oup.comaacp.org. Studies have shown that Ostarine exhibits moderate to high AR binding affinity, with reported Ki values in the nanomolar range, for instance, a Ki of 3.8 nM eurodiagnostico.comdrugbank.com. Upon binding, Ostarine induces conformational changes in the AR, which influences its interaction with coactivators and corepressors, thereby modulating gene transcription nih.govoup.comnih.gov. Unlike full agonists, Ostarine can act as a partial agonist, meaning it activates the AR but to a lesser extent than endogenous androgens like dihydrotestosterone (B1667394) (DHT) in certain tissues nih.govaacrjournals.org. This partial agonism is thought to contribute to its tissue-selective profile nih.gov. Ostarine's interaction with the AR has been computationally modeled, showing strong and stable binding affinity to the N-terminal domain (NTD) of the AR nih.govresearchgate.net. Furthermore, Ostarine has been shown to stimulate AR-mediated gene expression, such as increasing the expression of myogenin, MyoD, and MyH, which are critical markers for muscle differentiation consensus.app.

Mechanistic Hypotheses for Tissue-Selective Androgen Receptor Modulation

The precise mechanisms underlying Ostarine's tissue selectivity are still a subject of ongoing research, but several hypotheses have been proposed. These include differences in 5α-reductase activity, differential recruitment of androgen receptor coregulators, involvement of non-genomic signaling pathways, and tissue-selective uptake mechanisms wikipedia.orgamegroups.orgnih.govumich.eduportico.org.

Non-Activation by 5α-Reductase

A significant factor contributing to the tissue selectivity of nonsteroidal SARMs like Ostarine is their resistance to metabolism by 5α-reductase amegroups.orgswolverine.comnih.govswolverine.comnih.govresearchgate.netcaldic.comfarmaciajournal.com. The enzyme 5α-reductase converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (DHT), particularly in tissues such as the prostate and skin portico.orgresearchgate.net. Since Ostarine does not serve as a substrate for 5α-reductase, it avoids the potent androgenic effects associated with DHT in these specific tissues amegroups.orgswolverine.comnih.govresearchgate.net. This metabolic profile allows Ostarine to promote anabolic effects in muscle and bone, where 5α-reductase activity is generally low, while exhibiting reduced activity in tissues like the prostate where 5α-reductase is highly expressed kjsm.orgportico.orgresearchgate.net.

Differential Androgen Receptor Coregulator Recruitment

The recruitment of coactivator and corepressor proteins to the androgen receptor complex is a critical determinant of gene transcription and tissue-specific activity wikipedia.orguspharmacist.comnih.govoup.comnih.gov. SARMs, including Ostarine, are hypothesized to differentially recruit these coregulatory proteins compared to endogenous androgens amegroups.orgnih.govnih.govportico.org. Studies suggest that Ostarine may induce a receptor conformation that facilitates the interaction with specific coactivators in muscle cells, leading to robust AR transactivation, while potentially recruiting different sets of coregulators or corepressors in other tissues like the prostate nih.govportico.org. For instance, while DHT might promote a full agonistic conformation in the prostate through coactivator recruitment, Ostarine might induce a partial agonist conformation by forming complexes with both coactivators and corepressors nih.gov. This differential recruitment is thought to be influenced by the varying expression levels of these coregulatory proteins across different tissues wikipedia.orgamegroups.orguspharmacist.comoup.comportico.org.

Non-Genomic Signaling Pathways

Beyond the classical genomic pathway involving direct DNA binding and gene transcription, the androgen receptor can also mediate rapid, non-genomic signaling effects wikipedia.orgportico.orgnih.govnih.govresearchgate.netathensjournals.gr. Ostarine has been shown to activate these non-genomic pathways, potentially contributing to its anabolic actions portico.orgnih.govnih.gov. These rapid signaling cascades often involve the activation of intracellular kinases, such as MAPK pathways (e.g., ERK, p38 MAPK), which can influence cellular processes like proliferation and survival nih.govnih.gov. While natural androgens like testosterone and DHT can also engage these non-genomic pathways, SARMs like Ostarine may utilize distinct signaling cascades, further contributing to their tissue-specific effects portico.orgnih.govnih.gov.

Tissue-Selective Uptake Mechanisms

Another proposed mechanism for SARM tissue selectivity is differential uptake into cells of specific tissues wikipedia.orgnih.gov. While some studies suggest that SARMs may not preferentially accumulate in anabolic tissues based on autoradiography studies with certain compounds nih.gov, others propose that variations in tissue distribution or cellular uptake could play a role in determining the concentration of the SARM in target organs wikipedia.orgnih.govumich.edu. However, the evidence for this mechanism as a primary driver of Ostarine's selectivity is less established compared to coregulator recruitment or metabolic stability.

Downstream Molecular Signaling and Gene Expression Regulation

The binding of Ostarine to the AR initiates a cascade of downstream molecular events that ultimately lead to altered gene expression and protein synthesis, mediating its anabolic effects in muscle and bone uspharmacist.comaacp.orgconsensus.applupinepublishers.comconsensus.app. In muscle tissue, Ostarine has been demonstrated to stimulate myogenesis by increasing the expression of key differentiation markers such as myogenin, MyoD, and MyH consensus.app. This process enhances muscle cell proliferation, differentiation, and ultimately protein synthesis, leading to increased muscle mass aacp.orgconsensus.appmusechem.com. Furthermore, Ostarine influences adipocyte metabolism by modulating the expression and release of hormones like leptin and adiponectin, potentially aiding in fat loss while preserving lean body mass consensus.appmusechem.com. In bone tissue, Ostarine promotes osteoblast activity and bone formation, leading to improvements in bone healing, callus formation, and bone mineral density consensus.appmedchemexpress.com. These effects are mediated through AR activation, highlighting Ostarine's role in regulating genes critical for both muscle and bone anabolism consensus.appconsensus.app.

Myogenic Differentiation Pathways

Ostarine significantly influences muscle tissue development by promoting myoblast proliferation and differentiation into mature muscle fibers consensus.appconsensus.appnih.govmdpi.comnih.gov. This anabolic effect is achieved through the activation of androgen receptors within muscle cells consensus.appconsensus.appnih.govmdpi.comnih.gov. Research utilizing cell culture models, such as C2C12 and L6 myoblast cell lines, and in vivo studies involving rat muscle tissues, has elucidated the specific pathways involved.

Studies have demonstrated that Ostarine treatment leads to an increased expression of key myogenic regulatory factors, including myogenin, MyoD, and MyH (Myosin Heavy Chain) consensus.appnih.govmdpi.comnih.gov. These proteins are critical for the commitment of myoblasts to the muscle lineage and their subsequent differentiation into multinucleated myotubes nih.govmdpi.comnih.gov. The activation of the ERK1/2 kinase signaling pathway is also implicated in mediating Ostarine's stimulatory effects on muscle cell proliferation and differentiation consensus.appconsensus.appnih.govmdpi.comnih.gov. Furthermore, the observed anabolic effects of Ostarine on muscle are dependent on androgen receptor signaling, as pharmacological blockade of the AR with antagonists inhibits these stimulatory processes mdpi.comnih.gov. In vivo experiments have confirmed that Ostarine administration in rats for 30 days resulted in elevated levels of myogenin, MyoD, and MyH, correlating with increased muscle mass consensus.appmdpi.comnih.gov.

Table 1: Ostarine's Effect on Key Myogenic Differentiation Markers

Cell Line/ModelTreatmentMarkerObserved Change in ExpressionPrimary Mechanism InvolvedReference(s)
C2C12 cellsOstarineMyogeninIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
C2C12 cellsOstarineMyoDIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
C2C12 cellsOstarineMyHIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
L6 cellsOstarineMyogeninIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
L6 cellsOstarineMyoDIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
L6 cellsOstarineMyHIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
Rat muscleOstarineMyogeninIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
Rat muscleOstarineMyoDIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov
Rat muscleOstarineMyHIncreasedAR activation, ERK1/2 consensus.appnih.govmdpi.comnih.gov

Osteogenic Anabolic Processes

Ostarine also demonstrates significant anabolic effects on bone tissue, contributing to bone health and potentially enhancing bone healing consensus.appwikipedia.orgaffordablenutrition.co.ukconsensus.appnih.govresearchgate.netwebmd.comresearchgate.netamegroups.orgnih.gov. Its mechanism of action in bone, similar to its effects in muscle, involves the activation of androgen receptors wikipedia.orgconsensus.appnih.gov. Preclinical studies have indicated that Ostarine can improve bone mineral density (BMD) and bone volume density, particularly in models of bone loss such as ovariectomized rats consensus.appaffordablenutrition.co.uknih.govresearchgate.netamegroups.org.

Research in ovariectomized rat models has shown that treatment with intermediate and high doses of Ostarine led to comparable improvements in microstructural bone indices, including bone volume and density, with effects being more pronounced in the femur than in the vertebrae researchgate.netamegroups.org. Ostarine has also been observed to enhance bone healing by promoting callus formation and increasing bone density in osteotomy models consensus.appresearchgate.netwebmd.com. While short-term studies have reported improvements in bone microarchitecture, the impact on biomechanical properties has not always reached statistical significance in these experimental durations researchgate.netamegroups.org. However, in castrated male rats, Ostarine maintained bone quality and composition, and in ovariectomized female rats, it partially prevented bone loss, suggesting a role in preserving bone mass and integrity wikipedia.org. These findings suggest that Ostarine possesses both anabolic and potentially antiresorptive activities within bone tissue wikipedia.orgnih.gov.

Table 2: Ostarine's Impact on Bone Health Parameters in Preclinical Models

Animal Model/Study TypeTreatmentParameter MeasuredObserved OutcomeReference(s)
Ovariectomized ratsOstarine (intermediate/high dose)Bone Mineral Density (BMD)Improved consensus.appaffordablenutrition.co.uknih.govresearchgate.netamegroups.org
Ovariectomized ratsOstarine (intermediate/high dose)Bone Volume DensityImproved consensus.appaffordablenutrition.co.uknih.govresearchgate.netamegroups.org
Castrated male ratsOstarineBone quality/compositionMaintained wikipedia.org
Ovariectomized female ratsOstarineBone lossPartially prevented wikipedia.org
Rat osteotomy modelOstarineBone healingEnhanced callus formation and density consensus.appresearchgate.netwebmd.com
Aged male osteoporosis rat modelOstarine (intermediate/high dose)Microstructural bone indicesImprovements in bone volume and density (femur) researchgate.netamegroups.org

Metabolic Pathways and Pharmacokinetics of Ostarine and Its Deuterated Analog

In Vitro Metabolic Transformation Studies of Ostarine

In vitro studies using human hepatocytes and liver microsomes have been instrumental in elucidating the primary metabolic pathways of Ostarine. These studies identify the enzymatic reactions that Ostarine undergoes, providing a foundation for understanding its fate in the body.

Ostarine undergoes several oxidative biotransformations, catalyzed by cytochrome P450 enzymes and other oxidative systems. Key reactions identified include:

Hydroxylation: This process can occur at various positions on the Ostarine molecule, including the benzonitrile (B105546) moiety or the propyl chain, leading to hydroxylated metabolites nih.govresearchgate.netnih.govdntb.gov.uamdpi.com.

Ether Cleavage: The ether linkage within the Ostarine structure is susceptible to cleavage, resulting in distinct metabolites nih.govresearchgate.netdntb.gov.uamdpi.com.

Dealkylation: While not as extensively detailed as other pathways, dealkylation reactions have also been reported as part of Ostarine's metabolic profile nih.govresearchgate.netdntb.gov.uamdpi.comcabidigitallibrary.org.

Studies utilizing bovine S9 liver fractions have also indicated hydroxylation, dephenylation, demethylation, and dealkylation as significant metabolic routes cabidigitallibrary.org.

Following Phase I oxidative metabolism, Ostarine and its Phase I metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the compounds, facilitating their excretion.

O-Glucuronidation: This is a major conjugation pathway for Ostarine, with Ostarine-glucuronide being a predominant metabolite identified in various in vitro and in vivo studies nih.govresearchgate.netnih.govdntb.gov.uamdpi.commdpi.com. Hydroxybenzonitrile-ostarine-glucuronide is another significant glucuronidated metabolite nih.govnih.gov.

Sulfation: Sulfation also contributes to Ostarine's metabolism, with Ostarine-sulfate and cyanophenol-sulfate being identified metabolites nih.govresearchgate.netnih.govdntb.gov.ua.

Table 1: Major In Vitro Metabolic Transformations and Identified Metabolites of Ostarine

Metabolic PathwayIdentified MetabolitesPrimary Site of Transformation (if specified)
HydroxylationHydroxybenzonitrile-ostarine, Hydroxylated OstarineBenzonitrile moiety, Propyl chain
Ether CleavageMetabolites resulting from ether bond cleavageEther linkage
DealkylationDealkylated Ostarine metabolitesAlkyl groups
O-GlucuronidationOstarine-glucuronide, Hydroxybenzonitrile-ostarine-glucuronideVarious sites, often hydroxyl groups
SulfationOstarine-sulfate, Cyanophenol-sulfateVarious sites, often hydroxyl groups

In Vivo Metabolic Fate Investigations in Preclinical Models

Investigations into the in vivo metabolism of Ostarine, primarily through the analysis of urine samples from preclinical models and human doping cases, have confirmed and expanded upon the in vitro findings.

In vivo studies have identified Ostarine-glucuronide as a principal metabolite excreted in urine nih.govresearchgate.netnih.govmdpi.commdpi.com. Other significant urinary metabolites include hydroxybenzonitrile-ostarine-glucuronide and hydroxybenzonitrile-ostarine, particularly after enzymatic hydrolysis of urine samples nih.govnih.gov. Ostarine itself can also be detected in hydrolyzed urine samples nih.gov. The presence of these metabolites in urine allows for the documentation of Ostarine intake in doping control contexts nih.govnih.govmdpi.com.

While the majority of detailed metabolic studies focus on human systems, some research has explored Ostarine metabolism in animal models, noting interspecies differences. For instance, studies using bovine S9 fractions and in vivo bovine administration have identified metabolites resulting from hydroxylation and dephenylation, alongside glucuronidation, sulfation, and carboxylation, which may differ from human metabolic profiles cabidigitallibrary.orgtandfonline.com. Horse metabolism studies also indicate variations compared to human pathways researchgate.net. However, comprehensive comparative metabolic profiles across a broad range of animal species for Ostarine are not extensively detailed in the provided literature.

Impact of Deuteration on Metabolic Stability and Pharmacokinetic Profiles

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612) atoms, is a strategy employed to modify the pharmacokinetic and metabolic properties of drug molecules. The carbon-deuterium (C-D) bond is generally stronger than the carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability informaticsjournals.co.in. This enhanced stability can result in a slower rate of metabolism, potentially prolonging the drug's half-life and reducing the frequency of dosing informaticsjournals.co.in.

While specific, detailed comparative metabolic studies of Ostarine D4 (a deuterated analog of Ostarine) are not extensively presented in the provided search results, the general principles of deuteration suggest that this compound could exhibit altered pharmacokinetic and metabolic profiles compared to non-deuterated Ostarine. Deuteration at metabolically labile sites can significantly slow down enzymatic degradation, thereby increasing the drug's bioavailability and duration of action informaticsjournals.co.in. Ostarine itself undergoes extensive metabolism via hydroxylation, ether cleavage, and conjugation nih.govresearchgate.netnih.govdntb.gov.uamdpi.com. If deuterium atoms are strategically placed at sites susceptible to these metabolic transformations, this compound could potentially demonstrate improved metabolic stability and altered pharmacokinetic parameters, such as a longer elimination half-life. However, further research specifically investigating this compound's comparative metabolism and pharmacokinetics is necessary to confirm these potential effects.

Theoretical Framework of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) describe the phenomenon where the rate of a chemical reaction is dependent on the isotopic composition of the reacting atoms. acs.orgacsmedchem.org This effect arises from differences in the vibrational frequencies and zero-point energies (ZPEs) of chemical bonds involving different isotopes. Specifically, the bond dissociation energy of a carbon-deuterium (C-D) bond is slightly greater than that of a carbon-hydrogen (C-H) bond due to the reduced vibrational ZPE of the C-D bond. medchemexpress.com

Experimental Observations Regarding Deuterium Substitution Effects

This compound, also known as Enobosarm-d4 or MK-2866-d4, is a deuterated analog of the selective androgen receptor modulator (SARM) Ostarine. medchemexpress.cominvivochem.cn The synthesis and use of such deuterated compounds are common practices in pharmaceutical research, often serving as stable isotope-labeled internal standards for quantitative analysis and pharmacokinetic studies. medchemexpress.comtdl.org Deuteration is a strategy explored to potentially modify a drug's pharmacokinetic and metabolic profiles. medchemexpress.com

While this compound is recognized and utilized in research settings, the specific experimental data detailing a direct comparison of Ostarine's and this compound's pharmacokinetic parameters—such as half-life, clearance, or area under the curve (AUC)—or a comprehensive analysis of how deuterium substitution specifically alters Ostarine's metabolic pathways are not extensively detailed within the provided search results. medchemexpress.comtdl.org However, the general principles of KIEs suggest that if a metabolic step involving the cleavage of a C-H bond at a deuterated position is rate-limiting, this compound could exhibit altered pharmacokinetic behavior compared to non-deuterated Ostarine. This might manifest as a longer half-life or reduced clearance, reflecting the slower enzymatic processing of the C-D bond. medchemexpress.com The confirmed use of this compound as a labeled compound for analytical purposes underscores its role in research aimed at understanding Ostarine's behavior in biological systems. medchemexpress.comtdl.org

Advanced Analytical Detection and Characterization of Ostarine D4 in Biological Matrices

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is the cornerstone technology for the detection of Ostarine D4. lumiprobe.com Coupled with chromatographic separation techniques, MS provides the high sensitivity and specificity required to identify and quantify the analyte in complex biological matrices like urine and plasma. researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the detection of Ostarine and, by extension, its deuterated internal standard, this compound. researchgate.netnih.gov These methods offer excellent sensitivity and specificity, allowing for the detection of the analyte at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of the parent drug and its metabolites. nih.gov This capability is invaluable for identifying novel metabolites and confirming their structures in research settings. For instance, in Ostarine metabolism studies, LC-HRMS/MS has been used to identify various metabolic products, including hydroxylated and glucuronidated species. nih.gov The use of this compound in such studies helps to distinguish drug-related metabolites from endogenous matrix components.

Method validation for LC-MS/MS platforms typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to meet standards set by regulatory bodies like the World Anti-Doping Agency (WADA). nih.gov For example, a highly sensitive method utilizing online solid-phase extraction with ultra-high-performance liquid chromatography and tandem mass spectrometry (SPE-UHPLC-MS/MS) demonstrated an LOD of 0.5 pg/mL and excellent linearity over a calibration range of 0.05 to 25 ng/mL. nih.gov

Below are tables detailing typical parameters for an LC-MS/MS method.

Table 1: Example LC-MS/MS Method Parameters

ParameterCondition
Chromatographic ColumnReversed-phase C18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol (B129727) or Acetonitrile
Ionization ModeElectrospray Ionization (ESI), often negative mode
Detection ModeSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)

Table 2: Performance Characteristics of a Validated SPE-UHPLC-MS/MS Method nih.gov

ParameterValue
Limit of Detection (LOD)0.5 pg/mL
Limit of Quantification (LOQ)0.05 ng/mL
Linearity (r²)0.9999 (in the range of 0.05 - 25 ng/mL)
Accuracy (Relative Error)1.6 – 7.5%
Precision (RSD)0.8 – 4.5%

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of SARMs like Ostarine. However, due to the low volatility and polar nature of Ostarine, a chemical derivatization step is typically required to make it suitable for GC analysis. This adds complexity to the sample preparation process. Studies comparing analytical methods have shown that LC-MS/MS provides superior sensitivity for Ostarine and its metabolites compared to GC-MS or GC-MS/MS. dshs-koeln.de Therefore, GC-MS is less commonly employed for routine, high-sensitivity detection of this compound.

Hydrogen Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for metabolism studies involving deuterium-labeled compounds like this compound. nih.gov When a deuterated drug is administered, its metabolites retain the deuterium (B1214612) label, resulting in a significantly altered hydrogen isotope (²H/¹H) ratio compared to endogenous molecules. researchgate.net

By coupling gas chromatography with an IRMS detector (GC-IRMS), it is possible to screen urine samples for all metabolites originating from the deuterated parent drug. nih.gov The instrument specifically detects compounds with an enriched deuterium content, making it an excellent tool for discovering the complete metabolic profile of a drug without prior knowledge of the metabolite structures. researchgate.net This approach allows for the identification of long-term or low-abundance metabolites that might be missed by conventional MS screening methods. nih.gov

Collision-Induced Dissociation (CID) is a fundamental process in tandem mass spectrometry (MS/MS) used for structural elucidation. nih.gov When precursor ions are selected and fragmented, they produce a characteristic pattern of product ions that provides structural information. libretexts.org For this compound, the four deuterium atoms are located on the cyanophenoxy ring. caymanchem.com

In a CID experiment, any fragment ion that retains this ring will exhibit a mass-to-charge (m/z) ratio that is four units higher than the corresponding fragment from unlabeled Ostarine. This predictable mass shift is a definitive marker that aids in confirming the identity of this compound and its metabolites. For example, a key fragmentation of Ostarine involves the cleavage of the ether bond, producing characteristic fragments. nih.gov The presence of the +4 Da shift in the cyanophenoxy-containing fragment confirms the structure unequivocally.

Isotope labeling experiments are central to metabolomics and fluxomics, providing insights into metabolic pathways and the biotransformation of compounds. springernature.comnih.govnih.gov The use of this compound as a tracer allows researchers to follow its metabolic fate, distinguishing its metabolites from the complex background of a biological sample.

Table 3: Theoretical Key Fragments in CID for Ostarine vs. This compound

Fragment DescriptionOstarine m/z (approx.)This compound m/z (approx.)Mass Shift (Da)
[M-H]⁻ (Deprotonated Molecule)388.1392.1+4
Cyanophenoxy moiety (after ether cleavage)118.0122.0+4
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide moiety269.1269.10

Sample Preparation Methodologies for Trace Analysis

Effective sample preparation is crucial for achieving high sensitivity and removing interfering substances from biological matrices before instrumental analysis. farmaciajournal.comresearchgate.net The primary goals are to isolate and concentrate the analyte of interest while minimizing matrix effects that can suppress or enhance the analyte signal during mass spectrometric ionization. waters.com

Solid-Phase Extraction (SPE) is a widely used and effective sample cleanup technique for analyzing drugs like Ostarine in biological fluids. dshs-koeln.debu.edu The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. mdpi.com

For SARMs, polymeric reversed-phase sorbents are commonly used. mdpi.com The process can be automated and even integrated directly with the analytical instrument, as seen in online SPE systems, which significantly reduces manual handling and improves throughput and reproducibility. nih.govmdpi.com

A typical offline SPE procedure for extracting this compound from a urine sample is outlined below.

Table 4: General Solid-Phase Extraction (SPE) Protocol for Urine Samples

StepDescription
1. Pre-treatmentUrine sample may be buffered and subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites.
2. ConditioningThe SPE cartridge (e.g., a mixed-mode or reversed-phase polymer) is activated with a solvent like methanol, followed by equilibration with water or a buffer.
3. LoadingThe pre-treated urine sample is passed through the conditioned cartridge. Analytes are retained on the sorbent.
4. WashingThe cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic interferences.
5. ElutionThe retained analytes, including this compound, are eluted from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).
6. Evaporation & ReconstitutionThe eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase for injection into the LC-MS system.

Compound Index

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique employed to isolate Ostarine from complex biological matrices like urine and plasma. nih.govresearchgate.net This method hinges on the differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The primary goal is to efficiently transfer Ostarine from the biological sample into the organic phase, leaving behind interfering substances such as salts, proteins, and polar metabolites.

Research indicates that the choice of organic solvent is a critical parameter in LLE protocols for Ostarine. Solvents such as diethyl ether and methyl tert-butyl ether (MTBE) have been successfully utilized. dshs-koeln.deuic.edu The pH of the aqueous sample is another crucial factor that is often adjusted to optimize the extraction efficiency. For instance, creating a basic environment (e.g., pH 8.5-9.5) can enhance the partitioning of Ostarine into the organic solvent. dshs-koeln.de

In many protocols, particularly for urine samples, an enzymatic hydrolysis step using β-glucuronidase precedes the LLE. dshs-koeln.deresearchgate.net This is because Ostarine is often excreted as a glucuronide conjugate. The enzymatic treatment cleaves this conjugate, releasing the parent Ostarine and thereby increasing the amount of the analyte available for extraction. dshs-koeln.de Following extraction, the organic layer is typically evaporated and the residue is reconstituted in a solvent compatible with the subsequent analytical instrumentation, such as a mixture of water and methanol. dshs-koeln.de

A study on the detection of various Selective Androgen Receptor Modulators (SARMs) in equine plasma detailed an LLE procedure where samples were spiked with an internal standard solution and then extracted with methyl tert-butyl ether. uic.edu This method demonstrated high extraction efficiencies, exceeding 75% for Ostarine. uic.edu

ParameterDescriptionFinding
Biological Matrix The sample type from which Ostarine is extracted.Urine, Plasma dshs-koeln.deuic.edu
Organic Solvent The immiscible liquid used to extract the analyte.Diethyl ether, Methyl tert-butyl ether (MTBE) dshs-koeln.deuic.edu
pH Adjustment Optimization of the aqueous phase pH for extraction.Basic conditions (pH 8.5-9.5) can be employed. dshs-koeln.de
Pre-treatment Steps taken before the primary extraction.Enzymatic hydrolysis with β-glucuronidase is common for urine samples to deconjugate metabolites. dshs-koeln.deresearchgate.net
Extraction Efficiency The percentage of the analyte recovered from the sample.Reported to be above 75% for Ostarine in equine plasma using MTBE. uic.edu

Application of Isotopically Labeled Internal Standards in Quantitative Analysis

In the quantitative analysis of Ostarine in biological matrices, the use of an isotopically labeled internal standard, such as this compound, is indispensable. qub.ac.uk An internal standard is a compound that is chemically similar to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). clearsynth.com It is added in a known quantity to every sample, calibrator, and quality control sample before any sample preparation steps. chromatographyonline.com

Mitigation of Matrix Effects and Analytical Variability

Biological samples are inherently complex, containing numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.comresearchgate.net These effects can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. researchgate.net

This compound, being chemically and structurally almost identical to Ostarine, experiences the same physical and chemical processes during sample preparation and analysis. clearsynth.com It co-elutes with the unlabeled Ostarine from the liquid chromatography column and is subjected to the same matrix effects during ionization. cerilliant.com By calculating the ratio of the analytical signal of Ostarine to that of this compound, any signal suppression or enhancement caused by the matrix is effectively cancelled out. chromatographyonline.com This normalization is crucial for correcting analytical variability that can arise from inconsistencies in sample extraction, injection volume, or instrument response. qub.ac.ukcerilliant.com The use of a stable isotope-labeled internal standard is considered the most effective method to compensate for matrix effects, thereby ensuring the accuracy and reliability of the quantitative results. clearsynth.comchromatographyonline.com

Enhancement of Detection Sensitivity and Selectivity

Selectivity is enhanced because the detection is based on specific mass-to-charge (m/z) transitions for both the analyte and the internal standard in tandem mass spectrometry (MS/MS). nih.gov The mass difference between Ostarine and this compound ensures that their signals are clearly distinguishable by the mass spectrometer, eliminating potential cross-talk or interference. cerilliant.com This high specificity, combined with the chromatographic separation, ensures that the measured signal is unequivocally from the target analyte, improving the confidence in the identification and quantification, especially at the low concentrations relevant in doping control analysis. nih.govnih.gov

Preclinical Pharmacological Investigations of Ostarine in Animal Models

Anabolic Efficacy in Skeletal Muscle

Preclinical studies have consistently demonstrated Ostarine's potent anabolic effects on skeletal muscle tissue. In animal models, Ostarine has been shown to stimulate muscle growth and differentiation through AR activation nih.govmdpi.com.

Research in castrated male rats indicated that Ostarine significantly increased the weight of the levator ani muscle, a key indicator of anabolic response, to 141.9% compared to androgenic organs, and was more potent than other SARMs in this regard eurodiagnostico.com. Furthermore, 30 days of Ostarine administration in rats led to increased muscle mass, evidenced by increased myogenin, MyoD, and MyH expression, which are critical proteins for muscle fiber proliferation and differentiation nih.govmdpi.com. In ovariectomized rats, Ostarine treatment also resulted in increased gastrocnemius muscle weight wikipedia.orgnih.gov. While Ostarine and Ligandrol increased muscle vascularization and muscle enzymes in ovariectomized rats, they did not induce hypertrophy of muscle fibers in that specific study frontiersin.org.

Table 1: Summary of Ostarine's Anabolic Effects on Skeletal Muscle in Animal Models

Muscle GroupParameter MeasuredObserved EffectStudy ModelReference(s)
Levator aniMuscle MassIncreasedRat (30-day administration) nih.govmdpi.com
Levator aniMuscle Growth141.9% of castrated controlCastrated Rat eurodiagnostico.com
GastrocnemiusMuscle WeightIncreasedOvariectomized Rat wikipedia.orgnih.gov
Muscle TissueMyogenin, MyoD, MyH levelsIncreased expressionRat nih.govmdpi.com
Muscle TissueVascularizationIncreased (capillary density)Ovariectomized Rat frontiersin.org
Muscle TissueMuscle EnzymesIncreased activityOvariectomized Rat frontiersin.org

Effects on Bone Tissue Remodeling and Density

Ostarine has demonstrated significant beneficial effects on bone health in various preclinical models, suggesting its potential for treating bone-related conditions such as osteoporosis.

Studies involving ovariectomized rats have shown that Ostarine administration can improve bone mineral density (BMD) and bone volume researchgate.netnih.govresearchgate.net. In a rat model of postmenopausal osteoporosis, intermediate and high doses of Ostarine led to comparable improvements in microstructural bone indices, including bone volume and density, particularly in the femur amegroups.org. Similarly, ovariectomized mice treated with Ostarine exhibited increased bone mineral density and enhanced bone biomechanical properties wikipedia.org.

Furthermore, Ostarine has shown promise in promoting bone healing. In ovariectomized rats with induced osteotomies, Ostarine prophylaxis treatment enhanced callus formation and density, and accelerated the time for osteotomy bridging nih.govnih.gov. In orchiectomized male rats, Ostarine prophylaxis was effective in preventing osteoporotic changes, leading to increased trabecular and total bone mineral density in the lumbar vertebrae and femurs springermedizin.deresearchgate.net. Some studies also indicated that Ostarine may reduce bone turnover by decreasing serum levels of alkaline phosphatase (ALP) and osteocalcin (B1147995) (OC) researchgate.netnih.gov.

Table 2: Summary of Ostarine's Effects on Bone Tissue in Animal Models

Bone Region / ParameterTreatment / ModelObserved EffectReference(s)
Femur/VertebraeBone Volume/Density/BMDImproved (intermediate/high doses) amegroups.org
Bone Mineral DensityOvariectomized MouseIncreased wikipedia.org
Bone Biomechanical PropsOvariectomized MouseImproved wikipedia.org
Tibia MetaphysisCallus Formation & DensityEnhanced/Increased (OS-4 dose) nih.gov
Tibia MetaphysisOsteotomy Bridging TimeAccelerated (OS-4 dose) nih.gov
Lumbar Vertebrae/FemurTrabecular DensityIncreased (prophylaxis in orchiectomized rats) springermedizin.deresearchgate.net
Lumbar Vertebrae/FemurTotal Bone Mineral DensityIncreased (prophylaxis in orchiectomized rats) springermedizin.deresearchgate.net
Serum ALP/OCOvariectomized RatReduced (suggesting reduced bone turnover) researchgate.netnih.gov

Modulation of Adipocyte Metabolism and Body Composition Parameters

Ostarine was found to downregulate the expression of leptin and adiponectin mRNAs and decrease the secretion of these adipokines from rat adipocytes researchgate.netjpp.krakow.pl. Furthermore, Ostarine demonstrated the ability to increase lipolysis (fat breakdown) and inhibit lipogenesis (fat synthesis) in these adipocytes researchgate.netjpp.krakow.pl. Preclinical data also suggest Ostarine may contribute to lowering serum cholesterol levels nih.govresearchgate.netresearchgate.net. In a study combining Ostarine with exercise in obese rats, while exercise alone induced significant metabolic changes, Ostarine did not provide additive benefits on most parameters tested, although it did contribute to lowering cholesterol and HDL levels researchgate.net.

Table 3: Summary of Ostarine's Effects on Adipocyte Metabolism and Body Composition in Animal Models

ParameterObserved EffectStudy ModelReference(s)
Leptin mRNA expressionDownregulatedIsolated Rat Adipocytes researchgate.netjpp.krakow.pl
Adiponectin mRNA expr.DownregulatedIsolated Rat Adipocytes researchgate.netjpp.krakow.pl
Leptin secretionDecreasedIsolated Rat Adipocytes researchgate.netjpp.krakow.pl
Adiponectin secretionDecreasedIsolated Rat Adipocytes researchgate.netjpp.krakow.pl
LipolysisIncreasedIsolated Rat Adipocytes researchgate.netjpp.krakow.pl
LipogenesisInhibited / DecreasedIsolated Rat Adipocytes researchgate.netjpp.krakow.pl
Serum CholesterolLoweredRat nih.govresearchgate.netresearchgate.net
HDL CholesterolAdditive increase with exerciseObese Rat researchgate.net

Endocrine System Responses (e.g., Gonadotropin and Endogenous Androgen Regulation)

Ostarine's mechanism of action involves binding to the androgen receptor, thereby modulating AR signaling pathways nih.govmdpi.comresearchgate.netjpp.krakow.pl. In preclinical studies, Ostarine exhibited tissue selectivity, affecting muscle and bone more prominently than reproductive organs.

In castrated male rats, Ostarine was able to restore prostate and seminal vesicle weights, albeit to a lesser extent than testosterone (B1683101), indicating a degree of tissue selectivity eurodiagnostico.comwikipedia.org. However, some studies noted an increase in prostate weight in orchiectomized rats when Ostarine was administered as a prophylactic treatment springermedizin.deresearchgate.net.

Regarding hormonal regulation, studies in male Wistar rats indicated that Ostarine treatment did not result in significant changes in serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), or testosterone nih.gov. This contrasts with some other SARMs which have been shown to suppress the hypothalamic-pituitary-testicular axis nih.govoup.com. Ostarine also demonstrated a uterotrophic effect in ovariectomized rats at certain dosages, suggesting some interaction with reproductive tissues nih.govfrontiersin.org.

Table 4: Summary of Ostarine's Effects on the Endocrine System in Animal Models

Hormone / OrganParameter / EffectStudy ModelReference(s)
Androgen Receptor (AR)Activation / UpregulationRat (in vitro adipocytes) nih.govresearchgate.netjpp.krakow.pl
ProstateWeight restoration (39.2% of castrated control)Castrated Rat eurodiagnostico.com
Seminal VesiclesWeight restoration (78.8% of castrated control)Castrated Rat eurodiagnostico.com
ProstateIncreased weight (prophylaxis)Orchiectomized Rat springermedizin.deresearchgate.net
LHNo significant changeMale Wistar Rat nih.gov
FSHNo significant changeMale Wistar Rat nih.gov
TestosteroneNo significant changeMale Wistar Rat nih.gov
UterusPartial weight enhancementOvariectomized Rat nih.govfrontiersin.org

Future Directions in Ostarine D4 Research

Continued Elucidation of Detailed Mechanistic Pathways

The precise molecular mechanisms by which SARMs, including Ostarine D4, exert their tissue-selective effects continue to be a focal point of ongoing research. While it is established that SARMs bind to the Androgen Receptor (AR) to modulate gene expression, the intricate details of these interactions are still being uncovered. Future research aims to further elucidate the complex signaling cascades involved, encompassing both genomic and non-genomic pathways.

Studies are focused on understanding how SARMs interact with the AR to recruit specific coactivator and corepressor proteins, which is believed to underpin their tissue selectivity ontosight.aiwhiterose.ac.ukuspharmacist.combmj.comnih.gov. The role of ligand-specific AR conformation changes and the influence of tissue-specific cofactor expression are critical areas requiring continued investigation ontosight.aiwhiterose.ac.uk. Specifically, the activation of signaling pathways such as ERK1/2 kinase in muscle cells, which promotes proliferation and differentiation, is an active area of inquiry nih.govresearchgate.net. Resolving debates surrounding the detailed molecular basis of SARM action and identifying novel pathways or interactions remain key objectives for future research, ensuring a comprehensive understanding of their pharmacological profile ontosight.aiwhiterose.ac.ukresearchgate.net.

Development and Characterization of Novel Deuterated SARM Analogs

The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, offers a promising avenue for enhancing pharmacological properties. This approach leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can lead to reduced rates of metabolism at specific sites ontosight.aiamegroups.orgwikipedia.orgresearchgate.netnih.govmarquette.edunih.gov. Consequently, deuterated compounds may exhibit improved metabolic stability, prolonged half-lives, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of undesirable metabolites ontosight.aiamegroups.orgwikipedia.orgresearchgate.netnih.govmarquette.edunih.gov.

Future research directions include the synthesis and characterization of novel deuterated SARM analogs, building upon the principles demonstrated by this compound. The goal is to develop next-generation SARMs that retain or enhance tissue selectivity and efficacy while optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles marquette.edunih.govnih.gov. This involves exploring different deuteration sites and strategies to fine-tune drug behavior, aiming for improved bioavailability and sustained therapeutic effects.

Deuteration StrategyPotential BenefitResearch Focus
Site-SpecificReduced metabolism at vulnerable sites, improved PKEnhancing metabolic stability, prolonging half-life
Isotopic LabelingImproved detection and quantification (analytical use)Development of analytical standards and internal standards
BioisostericEnhanced efficacy, reduced toxicity, altered selectivityDesigning novel analogs with optimized tissue-specific activity

Advancements in Ultra-Trace Detection and Analytical Methodologies

The accurate and sensitive detection of SARMs, including this compound, is paramount for anti-doping efforts and clinical monitoring. Significant advancements are being made in analytical techniques to achieve ultra-trace detection levels. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) remain the gold standards, offering high sensitivity and specificity nih.govresearchgate.netdovepress.comresearchgate.netresearchgate.netresearchgate.netwada-ama.orgspectroscopyeurope.com.

Q & A

Q. What are the key analytical methods for characterizing Ostarine D4 in experimental settings, and how do they ensure compound purity?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic techniques (e.g., HPLC-MS). For novel compounds, full spectral data must be provided, including comparisons to reference standards when available. Purity should be validated via elemental analysis or high-resolution mass spectrometry, with thresholds ≥95% for pharmacological studies .

Q. How can researchers design controlled in vitro studies to evaluate this compound’s selective androgen receptor modulation (SARM) activity?

Use cell lines expressing androgen receptors (e.g., LNCaP or HEK-293 AR-transfected cells) with standardized protocols for ligand-binding assays. Include positive controls (e.g., dihydrotestosterone) and negative controls (vehicle-only). Measure dose-response curves for receptor activation and compare to known SARMs. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for inter-experimental variability .

Q. What ethical guidelines apply to preclinical studies involving this compound, particularly regarding animal models?

Follow institutional animal care protocols (IACUC) for dosing, housing, and endpoint criteria. Studies must justify sample sizes via power analysis and adhere to the ARRIVE guidelines for transparent reporting. Include pharmacokinetic parameters (e.g., half-life, bioavailability) to minimize redundant animal use .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic conversion) or tissue-specific receptor density. Use isotopic labeling (e.g., deuterated this compound) to track metabolite formation via LC-MS. Pair this with tissue-specific AR expression profiling (qPCR/Western blot) to correlate bioavailability with activity .

Q. What statistical frameworks are optimal for analyzing dose-dependent anabolic-to-androgenic ratios of this compound in muscle vs. prostate tissues?

Apply nonlinear regression models (e.g., sigmoidal Emax) to dose-response data. Compare tissue-specific EC50 values using a two-way ANOVA with covariates like receptor occupancy rates. For longitudinal studies, mixed-effects models account for inter-subject variability .

Q. How can computational modeling predict off-target interactions of this compound with non-androgenic receptors?

Use molecular docking simulations (e.g., AutoDock Vina) against structural databases (PDB, ChEMBL). Validate predictions via functional assays (e.g., cAMP assays for GPCR cross-reactivity). Machine learning models (e.g., Random Forest) trained on SARM datasets improve specificity predictions .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Document synthetic routes in detail, including catalyst ratios, reaction times, and purification steps (e.g., column chromatography gradients). Share raw spectral data and crystallization conditions in supplementary materials. Use collaborative platforms (e.g., Zenodo) for open-access deposition of synthetic protocols .

Methodological Considerations

  • Data Transparency : Raw datasets (e.g., NMR spectra, dose-response curves) must be archived in FAIR-compliant repositories (e.g., Figshare) with metadata describing experimental conditions .
  • Literature Reviews : Systematically map existing studies using PRISMA guidelines, highlighting gaps such as long-term toxicity data or sex-specific responses .
  • Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing biological plausibility and consistency across models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.